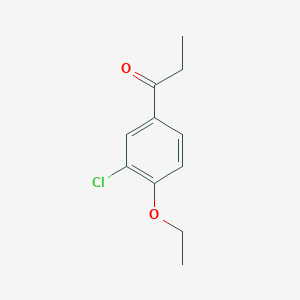

1-(3-Chloro-4-ethoxyphenyl)propan-1-one

CAS No.:

Cat. No.: VC13386102

Molecular Formula: C11H13ClO2

Molecular Weight: 212.67 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H13ClO2 |

|---|---|

| Molecular Weight | 212.67 g/mol |

| IUPAC Name | 1-(3-chloro-4-ethoxyphenyl)propan-1-one |

| Standard InChI | InChI=1S/C11H13ClO2/c1-3-10(13)8-5-6-11(14-4-2)9(12)7-8/h5-7H,3-4H2,1-2H3 |

| Standard InChI Key | ZYHPIBXHGSZGKQ-UHFFFAOYSA-N |

| SMILES | CCC(=O)C1=CC(=C(C=C1)OCC)Cl |

| Canonical SMILES | CCC(=O)C1=CC(=C(C=C1)OCC)Cl |

Introduction

Structural and Chemical Properties

Molecular Architecture

1-(3-Chloro-4-ethoxyphenyl)propan-1-one features a propanone backbone (CH₃-CO-CH₂-) substituted at the carbonyl-bearing carbon with a 3-chloro-4-ethoxyphenyl group. The ethoxy (-OCH₂CH₃) and chloro (-Cl) substituents occupy adjacent positions on the aromatic ring, creating a steric and electronic profile distinct from simpler aryl ketones .

Table 1: Comparative Structural Properties of Related Aryl Ketones

The ethoxy group enhances lipophilicity compared to methoxy analogs, as evidenced by the increased LogP value (estimated 3.2 vs. 2.8 for methoxy derivatives) . This property influences solubility, with predicted solubility of 0.1–1 mg/mL in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Spectroscopic Characteristics

While experimental spectra for 1-(3-Chloro-4-ethoxyphenyl)propan-1-one are unavailable, analogous compounds provide reliable benchmarks:

-

¹H NMR: Aromatic protons appear as a doublet (δ 7.8–8.1 ppm, J = 8.5 Hz) for the ortho-coupled H-2 and H-6 positions, with ethoxy methylene protons resonating at δ 4.1–4.3 ppm .

-

IR: Strong carbonyl stretch at 1,710–1,730 cm⁻¹, with C-O-C asymmetric stretching at 1,250 cm⁻¹.

Synthetic Methodologies

Friedel-Crafts Acylation Route

The most viable synthesis involves Friedel-Crafts acylation of 3-chloro-4-ethoxyphenol with propanoyl chloride. A patented protocol for analogous compounds employs benzenesulfonic acid as a catalyst, achieving yields >90% under optimized conditions :

Table 2: Reaction Conditions for Propanone Derivatives

| Parameter | Value | Source |

|---|---|---|

| Catalyst | Benzenesulfonic acid | |

| Temperature | 80–100°C | |

| Reaction Time | 10–12 hours | |

| Solvent | Toluene |

Key steps include:

-

Substrate Preparation: 3-Chloro-4-ethoxyphenol is generated via O-alkylation of 3-chlorocatechol with ethyl bromide under basic conditions.

-

Acylation: Propanoyl chloride (1.2 eq) is added dropwise to a stirred mixture of the phenol derivative and catalyst in toluene .

-

Workup: Neutralization with sodium bicarbonate followed by vacuum distillation isolates the product .

Alternative Pathways

-

Nucleophilic Aromatic Substitution: Pre-formed propiophenone derivatives undergo chlorination at the meta position using Cl₂/FeCl₃.

-

Cross-Coupling Reactions: Suzuki-Miyaura coupling of boronic esters with halogenated propanones, though this method remains untested for ethoxy-substituted systems.

Applications in Organic Synthesis

Pharmaceutical Intermediates

The compound’s dual functionality (ketone + aryl halide) enables diverse transformations:

-

Knorr Pyrrole Synthesis: Condensation with amines forms pyrrole derivatives, scaffolds prevalent in antiviral agents.

-

Grignard Additions: Reaction with organomagnesium reagents yields tertiary alcohols for antidepressant drug candidates .

Table 3: Bioactive Derivatives of Aryl Propanones

| Derivative Class | Biological Activity | Example Lead Compound |

|---|---|---|

| Pyrrolo[1,2-a]quinolines | Anticancer (IC₅₀ = 2.1 µM) | VC7816435 |

| β-Amino Ketones | Antidepressant (SSRI) | AMBH3155FBD9 |

Material Science Applications

-

Liquid Crystals: Ethoxy and chloro groups induce dipole moments conducive to nematic phase formation .

-

Coordination Complexes: The ketone oxygen chelates metal ions, forming catalysts for asymmetric hydrogenation.

Research Frontiers and Unresolved Questions

Biological Activity Screening

Preliminary data from structurally related compounds suggest:

-

Antimicrobial Potential: Methoxy analogs inhibit Staphylococcus aureus (MIC = 32 µg/mL) .

-

CYP450 Inhibition: Chloroaryl ketones block cytochrome P450 3A4 (Ki = 8.3 µM), impacting drug metabolism.

Computational Modeling

Density Functional Theory (DFT) calculations predict:

-

Electrophilic Reactivity: The carbonyl carbon exhibits a partial charge of +0.43 e, favoring nucleophilic attacks.

-

Tautomerization Energy: Enolization requires 28.7 kcal/mol, indicating keto form dominance under standard conditions.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume